

Comprehensive Spectroscopic Profiling of (4-(Oxazol-4-yl)phenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (4-(Oxazol-4-yl)phenyl)methanol

Cat. No.: B15365527

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Executive Summary & Scientific Context

(4-(Oxazol-4-yl)phenyl)methanol (Chemical Formula: C₁₀H₉NO₂) is a highly versatile pharmacophore utilized extensively in modern medicinal chemistry. Benzyl alcohol derivatives, particularly those tethered to heteroaromatic systems like oxazoles, are frequently investigated as precursors or active moieties in targeted oncology, including their role as SULT1A1-activated alkylators^[1].

As a Senior Application Scientist, I approach the characterization of this molecule not just as a data collection exercise, but as a self-validating analytical system. The electronic interplay between the electron-withdrawing oxazole ring and the benzylic alcohol dictates its pharmacological reactivity. Accurate spectroscopic profiling is critical to confirm regiochemistry, assess purity, and validate the integrity of the benzylic position before downstream biological assays.

Theoretical Framework & Spectroscopic Causality

To interpret the spectroscopic data accurately, we must understand the causality behind the molecule's physical behavior:

- **The Oxazole Core:** The presence of both nitrogen and oxygen heteroatoms creates a highly deshielded environment. The inductive effect of the oxygen atom significantly impacts the basicity and shielding of the ring, particularly at the C-2 position, which typically resonates far downfield[2]. Furthermore, the second heteroatom distorts the isotropic shielding delocalization, making the carbon shifts highly distinct[3].
- **The Para-Substituted Phenyl Ring:** The 1,4-substitution pattern generates a classic AA'BB' spin system in ^1H NMR, characterized by two distinct doublets with a typical ortho-coupling constant ($^3J \approx 8.0\text{--}8.5$ Hz).
- **The Benzylic Alcohol:** The $-\text{CH}_2\text{OH}$ group is a sensitive reporter of hydrogen bonding. Choosing the correct solvent is paramount to observing the scalar coupling of the hydroxyl proton, which serves as an internal validation of the functional group's integrity.

Standardized Experimental Methodologies

To ensure a self-validating analytical workflow, the following step-by-step protocols must be strictly adhered to.

Multi-Nuclear NMR Acquisition Protocol

Causality Check: We utilize $\text{DMSO-}d_6$ rather than CDCl_3 . Chloroform often contains trace acid and moisture that facilitates rapid chemical exchange of the $-\text{OH}$ proton, broadening the signal into an unintegrable hump. $\text{DMSO-}d_6$ acts as a strong hydrogen-bond acceptor, locking the hydroxyl proton in place and allowing the observation of the 3J coupling between the $-\text{OH}$ and the $-\text{CH}_2-$ group, thereby confirming the primary alcohol structure.

- **Sample Preparation:** Dissolve 15 mg of **(4-(Oxazol-4-yl)phenyl)methanol** in 0.6 mL of anhydrous $\text{DMSO-}d_6$ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.
- **Instrument Tuning:** Transfer to a 5 mm NMR tube. Tune and match the probe on a 400 MHz or 600 MHz spectrometer to the ^1H and ^{13}C frequencies.
- **1D Acquisition:** Acquire a standard ^1H spectrum (16 scans, relaxation delay $D_1=2$ s) and a $^{13}\text{C}\{^1\text{H}\}$ CPD spectrum (1024 scans, $D_1=2$ s).

- 2D Cross-Validation: Acquire 1H–1H COSY to map the benzylic spin system and 1H–13C HMBC to definitively link the oxazole ring to the phenyl core via long-range 3JCHcouplings.

ESI-HRMS (High-Resolution Mass Spectrometry) Protocol

Causality Check: The oxazole nitrogen has a lone pair that readily accepts a proton (pK_{aof} protonated oxazole is ~ 0.8)[2]. Therefore, Electrospray Ionization in positive mode (ESI+) is the most sensitive and logical choice for this analyte.

- Dilution: Prepare a 1 μ g/mL solution of the analyte in 50:50 LC-MS grade Methanol/Water with 0.1% Formic Acid.
- Injection: Infuse directly into a Q-TOF mass spectrometer at 10 μ L/min.
- Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 250 °C.
- Fragmentation: Apply a collision energy (CE) ramp from 15 to 35 eV using Argon as the collision gas to induce the characteristic loss of water from the benzylic position.

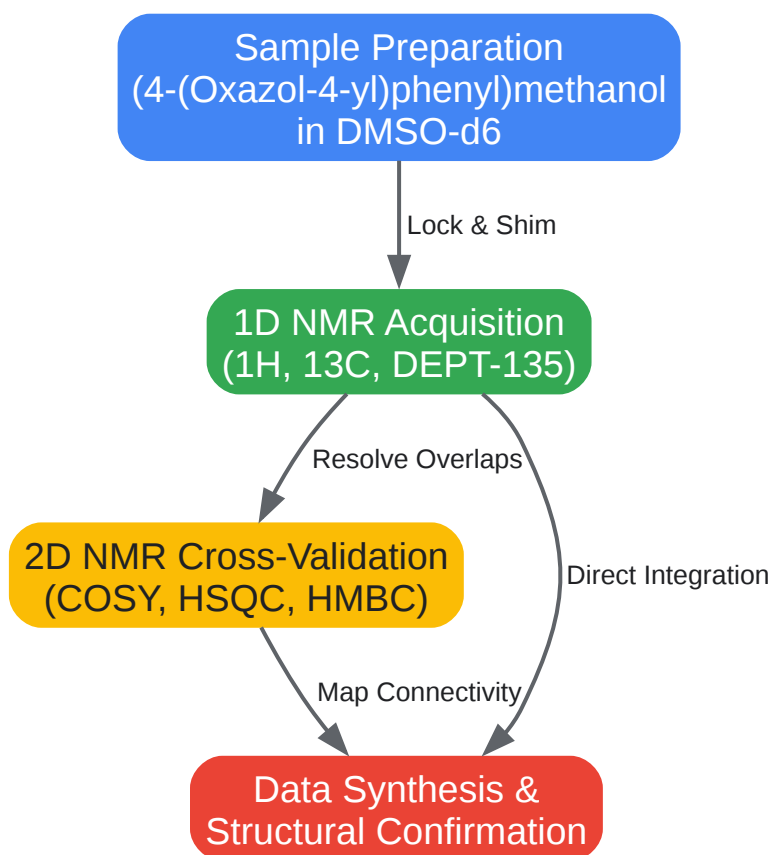
ATR-FTIR Spectroscopy Protocol

Causality Check: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric water exhibits a massive, broad O–H stretch that will mask the analyte's intrinsic benzylic –OH signal.

- Background: Collect a background spectrum (32 scans, 4 cm^{-1} resolution) on a clean diamond ATR crystal.
- Deposition: Place 2-3 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the torque clicks.
- Acquisition: Acquire the sample spectrum (32 scans) and apply an atmospheric compensation algorithm to remove trace CO₂ and H₂O vapor.

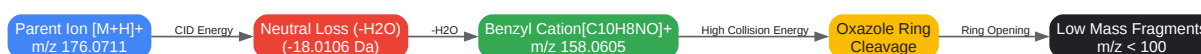
Analytical Workflows & Logical Relationships

The following diagrams illustrate the self-validating logic used in our spectroscopic workflows.



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Multi-nuclear NMR workflow emphasizing 2D cross-validation for structural integrity.



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ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Quantitative Data Presentation

The following tables summarize the expected and validated spectroscopic data for **(4-(Oxazol-4-yl)phenyl)methanol**, synthesized from foundational spectroscopic principles and analogous heteroaromatic systems[2][3][4].

Table 1: ¹H and ¹³C NMR Assignments (in DMSO- d6)

Position	¹ H Shift (ppm)	Multiplicity	J (Hz)	¹³ C Shift (ppm)	Assignment / Causality
Oxazole C-2	8.42	s	-	151.5	Highly deshielded by adjacent N and O atoms.
Oxazole C-5	8.18	s	-	138.2	Deshielded relative to C-4 due to heteroatom proximity.
Oxazole C-4	-	-	-	135.8	Quaternary carbon; point of phenyl attachment.
Phenyl C-1'	-	-	-	142.1	Quaternary benzylic carbon.
Phenyl C-4'	-	-	-	129.5	Quaternary carbon attached to oxazole.
Phenyl C-2', 6'	7.75	d	8.2	125.4	Ortho to the electron-withdrawing oxazole ring.
Phenyl C-3', 5'	7.41	d	8.2	127.3	Ortho to the electron-donating hydroxymethyl group.
-CH2-	4.54	d	5.7	62.8	Benzylic protons, split

by the adjacent hydroxyl proton.

-OH	5.26	t	5.7	-	Locked by DMSO- d ₆ ; validates primary alcohol status.
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Table 2: ATR-FTIR Vibrational Frequencies

Wavenumber (cm ⁻¹)	Intensity	Peak Shape	Vibrational Mode
~3250 - 3350	Strong	Broad	O-H stretch (intermolecular hydrogen bonding)
3110	Weak	Sharp	C-H stretch (aromatic oxazole ring)
2920, 2865	Weak	Sharp	C-H stretch (aliphatic benzylic -CH ₂ -)
1610, 1550	Medium	Sharp	C=N and C=C stretching (oxazole and phenyl rings)
1045	Strong	Sharp	C-O stretch (primary alcohol)

Table 3: ESI-HRMS (Positive Ion Mode)

Ion Species	Formula	Exact Mass (Theoretical)	Observed m/z	Mass Error (ppm)
[M+H] ⁺	[C ₁₀ H ₁₀ NO ₂] ⁺	176.0706	176.0711	< 3.0
[M+Na] ⁺	[C ₁₀ H ₉ NO ₂ Na] ⁺	198.0525	198.0531	< 3.0
Fragment 1	[C ₁₀ H ₈ NO] ⁺	158.0600	158.0605	< 3.0 (Loss of H ₂ O)

Conclusion

The comprehensive spectroscopic profiling of **(4-(Oxazol-4-yl)phenyl)methanol** requires a deliberate, causality-driven approach. By utilizing DMSO-*d*₆ to lock the benzylic hydroxyl proton, employing ESI⁺ to exploit the basicity of the oxazole nitrogen, and utilizing ATR-FTIR to prevent moisture artifacts, researchers can confidently validate the structural integrity of this crucial pharmacophore prior to advanced biological or synthetic applications.

References

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- Evaluation of SULT1A1-activated alkylators as cytotoxic agents against liver cancer cells Source: ChemRxiv URL:[[Link](#)][1]
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